

Application Notes and Protocols for Ixazomib-13C2,15N in Metabolite Identification Studies

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Compound of Interest		
Compound Name:	Ixazomib-13C2,15N	
Cat. No.:	B15582975	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing dual-labeled Ixazomib (Ixazomib-13C2,15N) in metabolite identification studies. The incorporation of stable isotopes offers a powerful tool for accurately tracing and identifying metabolic products of the parent drug, a critical step in drug development for understanding its disposition, safety, and efficacy.

Introduction to Ixazomib and Isotopic Labeling

Ixazomib is an orally bioavailable, reversible, and selective proteasome inhibitor.[1][2] It primarily targets the chymotrypsin-like activity of the β 5 subunit of the 20S proteasome.[3][4] This inhibition disrupts protein degradation, leading to apoptosis in cancer cells, particularly in multiple myeloma.[4][5] Understanding the metabolism of Ixazomib is crucial for characterizing its pharmacokinetic profile and identifying potentially active or toxic metabolites.

Stable isotope labeling is a robust technique used in drug metabolism studies to differentiate drug-related material from endogenous metabolites.[6][7] By introducing a known mass shift, isotopically labeled compounds and their metabolites can be readily detected and characterized using mass spectrometry (MS).[6] The use of a dual-label, such as 13C and 15N, provides a unique isotopic signature that further enhances the confidence in metabolite identification.

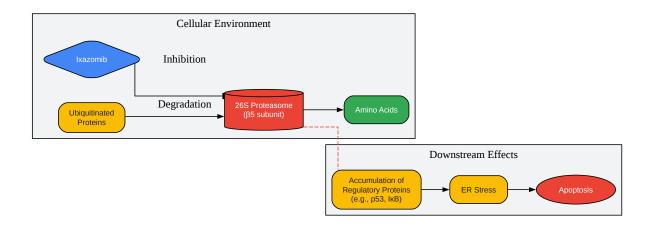
Key Applications of Ixazomib-13C2,15N



- Unambiguous Metabolite Identification: The distinct isotopic pattern of Ixazomib-13C2,15N
 allows for the confident identification of drug-related metabolites in complex biological
 matrices like plasma, urine, and feces.[8]
- Metabolic Pathway Elucidation: Tracing the labeled atoms helps in deciphering the biotransformation pathways of Ixazomib, which is known to undergo hydrolysis, deboronation, and N-dealkylation.[1][9]
- Quantitative Metabolite Profiling: Stable isotope-labeled compounds can serve as internal standards for the relative or absolute quantification of metabolites.
- Reaction Phenotyping: Identifying the enzymes responsible for Ixazomib metabolism by incubating Ixazomib-13C2,15N with specific enzyme systems.

Ixazomib Signaling Pathway

Ixazomib exerts its therapeutic effect by inhibiting the ubiquitin-proteasome pathway, a critical cellular machinery for protein degradation.[1][2] This inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and ultimately triggering apoptosis in cancer cells.







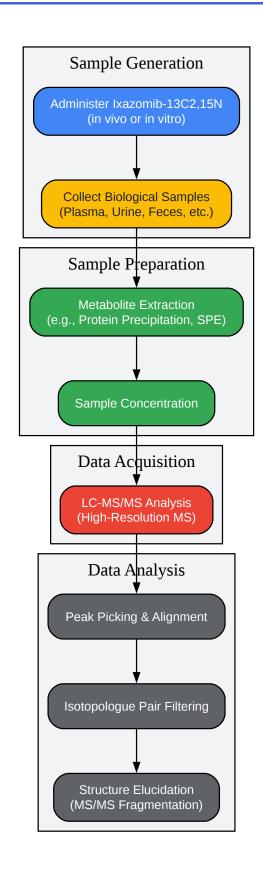
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Caption: Ixazomib inhibits the proteasome, leading to protein accumulation and apoptosis.

Experimental Workflow for Metabolite Identification

A typical workflow for identifying metabolites of Ixazomib using its isotopically labeled counterpart involves several key stages, from in vitro or in vivo administration to data analysis.





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Caption: General workflow for metabolite identification using labeled compounds.



Protocols

In Vitro Metabolism of Ixazomib-13C2,15N in Human Liver Microsomes

Objective: To identify metabolites of **Ixazomib-13C2,15N** generated by cytochrome P450 enzymes.

Materials:

- Ixazomib-13C2,15N
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN) with 0.1% formic acid
- Water with 0.1% formic acid
- LC-MS/MS system

Procedure:

- Prepare a stock solution of **Ixazomib-13C2,15N** in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
- Pre-warm the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding Ixazomib-13C2,15N to a final concentration of 1 μM.
- Incubate at 37°C for 60 minutes.
- Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.



- Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
- Transfer the supernatant to a new tube and evaporate to dryness.
- Reconstitute the sample in a suitable volume of mobile phase for LC-MS/MS analysis.

In Vivo Metabolite Profiling in Rodents

Objective: To identify and profile the metabolites of **Ixazomib-13C2,15N** in rodent plasma, urine, and feces.

Materials:

- **Ixazomib-13C2,15N** formulated for oral administration
- Rodents (e.g., Sprague-Dawley rats)
- Metabolic cages for urine and feces collection
- · Anticoagulant (for blood collection)
- Extraction solvents (e.g., methanol, acetonitrile)
- LC-MS/MS system

Procedure:

- House rodents in metabolic cages and allow for acclimatization.
- Administer a single oral dose of Ixazomib-13C2,15N.
- Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).
- Collect blood samples via tail vein or cardiac puncture at specified time points.
- Process blood to obtain plasma by centrifugation with an anticoagulant.
- Homogenize fecal samples with water.



- Extract metabolites from plasma, urine, and fecal homogenates using appropriate solvent systems (e.g., protein precipitation for plasma, solid-phase extraction for urine).
- Prepare samples for LC-MS/MS analysis as described in the in vitro protocol.

Data Presentation

The quantitative data obtained from metabolite profiling studies should be summarized in a clear and structured format.

Table 1: Relative Abundance of Ixazomib and its Metabolites in Human Liver Microsomes

Compound	Retention Time (min)	Precursor Ion (m/z)	Relative Abundance (%)
Ixazomib-13C2,15N	5.2	363.1	45
Metabolite M1	4.8	335.1	25
Metabolite M2	4.5	319.1	15
Metabolite M3	3.9	291.1	10
Other Metabolites	-	-	5

Table 2: Excretion Profile of Ixazomib-13C2,15N and its Metabolites in Rats (0-48h)



Matrix	% of Administered Dose
Urine	
Ixazomib-13C2,15N	5
Metabolite M1	15
Other Metabolites	10
Feces	
Ixazomib-13C2,15N	20
Metabolite M1	25
Other Metabolites	15
Total Recovery	90

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Conclusion

The use of Ixazomib-13C2,15N is a highly effective strategy for the definitive identification and characterization of its metabolites.[6] The detailed protocols and workflows provided in these application notes offer a robust framework for researchers in drug development to conduct comprehensive metabolite identification studies. This approach facilitates a deeper understanding of the drug's metabolic fate, contributing to safer and more effective therapeutic development.

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